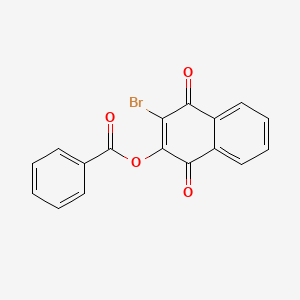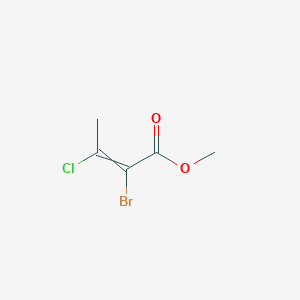
Methyl 2-bromo-3-chlorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-chlorobut-2-enoate is an organic compound with the molecular formula C5H6BrClO2 It is a halogenated ester, characterized by the presence of both bromine and chlorine atoms attached to a butenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-chlorobut-2-enoate can be synthesized through a multi-step process involving the halogenation of a butenoate precursor. One common method involves the bromination of methyl 3-chlorobut-2-enoate using bromine in the presence of a suitable solvent, such as dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of the halogenating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-3-chlorobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Addition Reactions: Reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl) can be used for electrophilic addition.
Major Products Formed
Substitution Reactions: Products include methyl 2-hydroxy-3-chlorobut-2-enoate or methyl 2-amino-3-chlorobut-2-enoate.
Elimination Reactions: Products include 2-bromo-3-chlorobutadiene.
Addition Reactions: Products include methyl 2,3-dibromobut-2-enoate or methyl 2,3-dichlorobut-2-enoate.
Applications De Recherche Scientifique
Methyl 2-bromo-3-chlorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-3-chlorobut-2-enoate involves its reactivity as a halogenated ester. The presence of both bromine and chlorine atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromo-2-butenoate: Similar structure but lacks the chlorine atom.
Methyl 3-chlorobut-2-enoate: Similar structure but lacks the bromine atom.
Methyl 2-chlorobut-3-enoate: Similar structure but with different halogen positions.
Uniqueness
Methyl 2-bromo-3-chlorobut-2-enoate is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a wider range of chemical transformations compared to its mono-halogenated counterparts.
Propriétés
Numéro CAS |
91841-94-0 |
|---|---|
Formule moléculaire |
C5H6BrClO2 |
Poids moléculaire |
213.46 g/mol |
Nom IUPAC |
methyl 2-bromo-3-chlorobut-2-enoate |
InChI |
InChI=1S/C5H6BrClO2/c1-3(7)4(6)5(8)9-2/h1-2H3 |
Clé InChI |
VPHBIOUUEQDFIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)OC)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


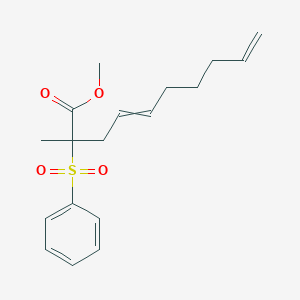
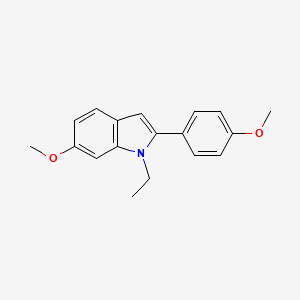
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
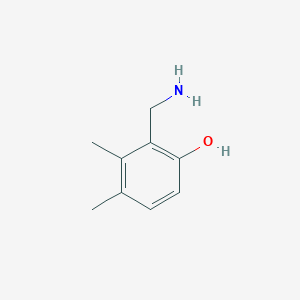
![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
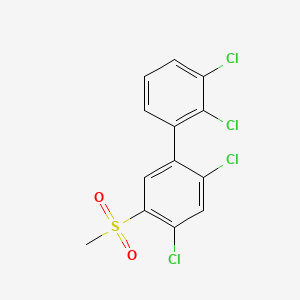
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
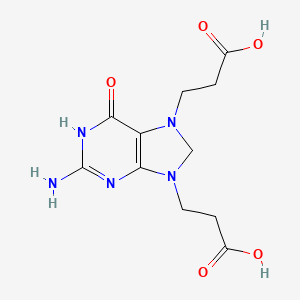
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
